Cas no 921498-07-9 (N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide)
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide
- 921498-07-9
- N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- AKOS024626882
- F2094-1397
- N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetamide
-
- Inchi: 1S/C18H24N4O4/c1-3-10-26-13-8-9-19-16-15(13)17(24)22(18(25)21(16)2)11-14(23)20-12-6-4-5-7-12/h8-9,12H,3-7,10-11H2,1-2H3,(H,20,23)
- InChI Key: JQANZYNMFCPDRJ-UHFFFAOYSA-N
- SMILES: O=C(CN1C(N(C)C2C(=C(C=CN=2)OCCC)C1=O)=O)NC1CCCC1
Computed Properties
- Exact Mass: 360.17975526g/mol
- Monoisotopic Mass: 360.17975526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 91.8Ų
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2094-1397-2μmol |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2094-1397-5μmol |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2094-1397-10μmol |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2094-1397-20μmol |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2094-1397-1mg |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2094-1397-2mg |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2094-1397-3mg |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2094-1397-4mg |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2094-1397-5mg |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2094-1397-10mg |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
921498-07-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide
Comprehensive Overview of N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide (CAS No. 921498-07-9)
The compound N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide (CAS No. 921498-07-9) is a specialized pyridopyrimidine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a cyclopentyl group and a propoxy side chain, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymes and receptors, particularly in the context of kinase inhibition and signal transduction modulation.
In recent years, the demand for novel heterocyclic compounds like N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide has surged due to their role in addressing unmet medical needs. This compound’s pyrimidine core is a key scaffold in many FDA-approved drugs, highlighting its relevance in modern therapeutics. Its acetamide moiety further enhances its binding affinity, making it a candidate for structure-activity relationship (SAR) studies.
One of the trending topics in medicinal chemistry is the optimization of bioavailability and metabolic stability of small molecules. The propoxy substituent in this compound may improve its pharmacokinetic properties, a feature highly sought after in drug design. Additionally, its methyl-dioxo group could contribute to enhanced selectivity, reducing off-target effects—a critical consideration in precision medicine.
From a synthetic perspective, CAS No. 921498-07-9 exemplifies advancements in green chemistry and atom economy. Researchers are investigating eco-friendly routes to synthesize such complex molecules, aligning with global sustainability goals. The compound’s pyrido[2,3-d]pyrimidine backbone also serves as a template for developing multifunctional ligands, a hot topic in polypharmacology.
In the context of AI-driven drug discovery, N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide is a prime candidate for virtual screening and molecular docking studies. Its structural complexity challenges computational models, making it a benchmark for evaluating machine learning algorithms in cheminformatics. This aligns with the growing interest in digital transformation across the pharmaceutical industry.
Another area of exploration is the compound’s potential role in epigenetic regulation. Given the rising focus on epigenetic modifiers in oncology and neurology, the dioxo-pyrimidine moiety may interact with histone deacetylases (HDACs) or DNA methyltransferases (DNMTs). Such hypotheses are driving preclinical studies, as evidenced by recent publications in high-impact journals.
For suppliers and manufacturers, CAS No. 921498-07-9 represents a niche yet growing market segment. The compound’s high purity and custom synthesis options cater to the needs of contract research organizations (CROs) and academic labs. Quality control protocols, including HPLC and NMR validation, are critical to ensuring reproducibility—a key concern in translational research.
In summary, N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide is a multifaceted compound with applications spanning drug development, computational chemistry, and materials science. Its relevance to contemporary research trends, such as personalized therapeutics and sustainable synthesis, ensures its continued prominence in scientific discourse.
921498-07-9 (N-cyclopentyl-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)